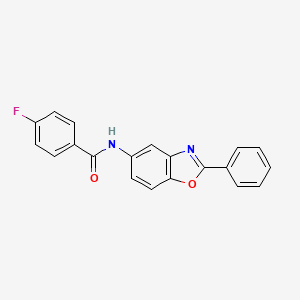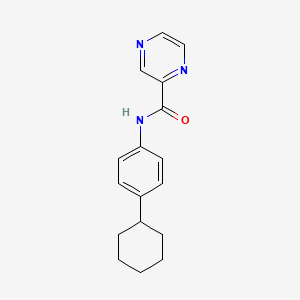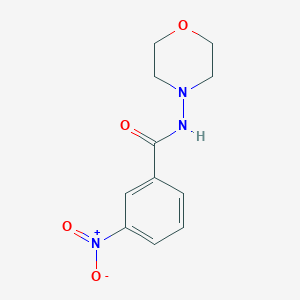![molecular formula C15H19BrN2O2 B5800415 N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide” is a complex organic molecule. It contains a cyclohexanecarboxamide group, a bromophenyl group, and an amino-oxoethyl group .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The bromophenyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., would need to be determined experimentally .Mecanismo De Acción
Sorafenib works by inhibiting the activity of multiple kinases that are involved in the growth and spread of cancer cells. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, as well as the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. By inhibiting these pathways, Sorafenib reduces the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of multiple kinases, which leads to a reduction in the growth and spread of cancer cells. Sorafenib has also been shown to inhibit the production of cytokines and growth factors that are involved in the progression and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sorafenib has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied for its anticancer properties, and its mechanism of action is well understood. However, Sorafenib also has some limitations for lab experiments. It is a targeted therapy that is designed to inhibit specific signaling pathways, which means that it may not be effective for all types of cancer. Additionally, Sorafenib has been shown to have some toxic side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of Sorafenib. One area of research is the development of new targeted therapies that can be used in combination with Sorafenib to improve its efficacy. Another area of research is the identification of new signaling pathways that are involved in the progression and spread of cancer, which could be targeted by Sorafenib or other drugs. Additionally, there is ongoing research into the use of Sorafenib for the treatment of other types of cancer, such as lung and breast cancer.
Métodos De Síntesis
The synthesis of Sorafenib involves the reaction of 4-bromophenylamine with 2,2-dimethyl-3-oxopentanoic acid to form the intermediate 2-(4-bromophenylamino)-2-methylpropionic acid. This intermediate is then reacted with cyclohexyl isocyanate to form the final product, N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by targeting multiple signaling pathways that are involved in the progression and spread of cancer. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, as well as the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(4-bromoanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-12-6-8-13(9-7-12)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTFMNZSJZSPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)


![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)



![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)

![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)